N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in pharmaceuticals and agrochemicals . This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethylbenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar trifluoromethyl group and is studied for its analgesic properties.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Another related compound used in the synthesis of various derivatives.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and dimethylbenzamide groups enhances its stability and activity compared to similar compounds .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-4-10(2)12(7-9)15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOZWJRPTXXIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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